3-Ethynyl-1-methylpiperidine;hydrochloride
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Overview
Description
3-Ethynyl-1-methylpiperidine;hydrochloride is a chemical compound with the molecular formula C8H13N·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 3-Ethynyl-1-methylpiperidine;hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with an ethynylating agent under controlled conditions. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Ethynyl-1-methylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of saturated piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the ethynyl group, forming new derivatives.
Scientific Research Applications
3-Ethynyl-1-methylpiperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-methylpiperidine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Ethynyl-1-methylpiperidine;hydrochloride can be compared with other piperidine derivatives, such as:
1-Methylpiperidine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylpiperidine: Similar structure but without the methyl group, which can influence its reactivity and biological activity.
1-Ethynyl-3-methylpiperidine: A positional isomer with different chemical and biological properties.
Properties
IUPAC Name |
3-ethynyl-1-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-3-8-5-4-6-9(2)7-8;/h1,8H,4-7H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNKFLRZIPJZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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